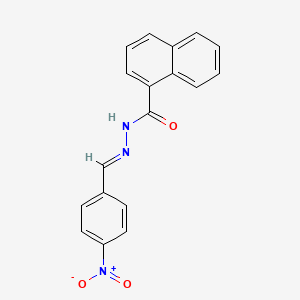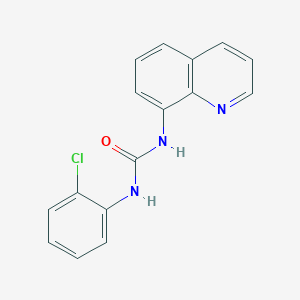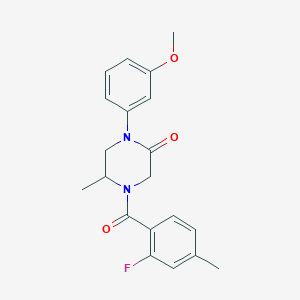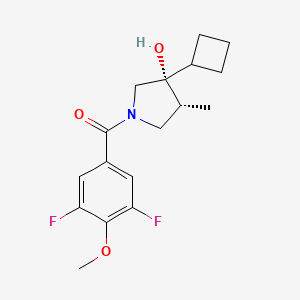![molecular formula C18H25NO3 B5556176 1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through various methods, such as the condensation of 2-(aminomethyl)pyridine and 1,3-diones, leading to the efficient production of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles via the intermediacy of a (2-pyridyl)methylimine with marked regioselectivity depending on the presence of additional aminomethylpyridine, suggesting multiple pathways to the product pyrroles (Klappa, McNeill, & Rich, 2002).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and IR spectroscopies, supported by DFT quantum mechanical calculations, have been employed to study similar compounds, revealing that they exist in specific configurations stabilized by intermolecular hydrogen bonds in both solid state and solution. These methods provide comprehensive insights into the molecular geometry, electron distribution, and dynamic behavior of molecules under different conditions (Sigalov et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds like "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" is influenced by their functional groups and molecular structure. Cycloaddition reactions, for example, play a significant role in the synthesis of cyclopentadiene derivatives, demonstrating the versatility of pyrrolidine in facilitating different chemical transformations. These reactions highlight the compound's reactivity towards various organic substrates, leading to a wide range of potential chemical modifications and the synthesis of novel derivatives (Coskun et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and optical activity, are directly related to their molecular structure. For compounds with complex structures, these properties can be studied using various spectroscopic techniques and quantum chemical calculations, which provide valuable information on the molecular electronic structure, stability, and interaction with light. Such analyses are essential for predicting the behavior of these compounds in different environments and for their potential application in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
Understanding the chemical properties of a compound involves studying its reactivity, stability, and interactions with other chemicals. For "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" and similar molecules, analyses have focused on their reactivity patterns in various chemical reactions, including cycloadditions and condensations. These studies shed light on the mechanisms driving these reactions and the influence of the compound's structure on its chemical behavior (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Crystallographic Insights
A study by Ç. Tarımcı et al. (2003) explored the crystal structure of a related compound, "1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine," revealing its potential for analgesic activity. The orthorhombic crystallization and deviation from planar configuration highlight its unique structural properties Ç. Tarımcı, Andaç Karamustafa, K. Güven, M. Kabak, A. Yeşilada, 2003.
Synthetic Methodologies
Nasser A. M. Yehia et al. (2002) described a novel synthesis approach that involves a one-pot, four-component process, showcasing the versatility of related pyrrolidine compounds in creating complex heterocyclic structures. This methodology underscores the compound's role in synthesizing key intermediates for pharmaceutical and chemical research Nasser A. M. Yehia, K. Polborn, T. Müller, 2002.
Material Science Applications
In the field of materials science, Xiaolong Wang et al. (2006) focused on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research highlights the compound's utility in developing new materials with promising thermal stability and mechanical properties, relevant for advanced engineering applications Xiaolong Wang, Yan-feng Li, Shu-jiang Zhang, Tao Ma, Yu Shao, Xin Zhao, 2006.
Photophysical Properties
The study of "4-(2-Tetrathiafulvalenyl-ethenyl)pyrrolidine (TTF-CH=CH-Py) radical cation salts" by Fabrice Pointillart et al. (2009) delves into the synthesis, crystal structure, photoluminescent, and magnetic properties of compounds involving pyrrolidine. This investigation demonstrates the compound's role in creating materials with unique luminescent and paramagnetic characteristics, opening avenues for its application in optoelectronic devices Fabrice Pointillart, O. Maury, Yann Le Gal, S. Golhen, O. Cador, L. Ouahab, 2009.
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-15-8-7-14(13-16(15)22-2)18(9-3-4-10-18)17(20)19-11-5-6-12-19/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRJMUWNJTNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)



![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
